Cribrostatin 6

Description

Properties

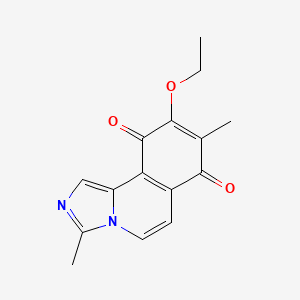

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

9-ethoxy-3,8-dimethylimidazo[5,1-a]isoquinoline-7,10-dione |

InChI |

InChI=1S/C15H14N2O3/c1-4-20-15-8(2)13(18)10-5-6-17-9(3)16-7-11(17)12(10)14(15)19/h5-7H,4H2,1-3H3 |

InChI Key |

WTVDYUNSMHFLEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)C2=C(C1=O)C3=CN=C(N3C=C2)C)C |

Synonyms |

cribrostatin 6 |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Cribrostatin 6

This compound is a naturally occurring compound derived from the marine sponge Cribrochalina sp. and is recognized for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its unique chemical structure and its potential applications in cancer treatment and as an antibiotic against resistant bacterial strains.

Case Studies

- Apoptosis Induction : A study demonstrated that this compound could induce significant apoptotic cell death in cultured cancer cells, with ROS generation being identified as the primary mechanism responsible for this effect .

- Comparative Efficacy : In comparative studies, this compound exhibited potent antineoplastic effects at micromolar concentrations, outperforming several conventional anticancer agents in specific assays .

Summary of Anticancer Efficacy

| Study Reference | Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| Various | ROS-mediated apoptosis | Potent | |

| Murine & Human Cell Lines | Induces cell death without cycle arrest | High |

Spectrum of Activity

This compound has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi, particularly those that exhibit multi-drug resistance. Notably, it has shown effectiveness against Streptococcus pneumoniae, which is significant given the rising incidence of antibiotic-resistant infections .

Summary of Antimicrobial Efficacy

| Pathogen | Activity | Reference |

|---|---|---|

| Streptococcus pneumoniae | Strong Inhibition | |

| Staphylococcus aureus | Moderate Inhibition | |

| Pseudomonas aeruginosa | Variable |

Synthesis and Analog Development

The total synthesis of this compound has been achieved through various methodologies, highlighting its potential for analog development. A concise synthesis route was reported involving only four steps from commercially available starting materials, showcasing the feasibility of producing analogs for further biological evaluation .

Synthetic Pathway Overview

- Starting Materials : Utilization of readily available precursors.

- Key Reactions : Tandem electrocyclic ring opening and radical cyclization.

- Yield : Achieved an overall yield of approximately 14.1% for this compound.

Chemical Reactions Analysis

Tandem Electrocyclic Ring Opening/Radical Cyclization

The most efficient synthesis of cribrostatin 6 involves a tandem 4π electrocyclic ring opening, radical cyclization, and homolytic aromatic substitution sequence (Table 1).

Mechanistic Highlights :

-

Squarate derivatives (e.g., 5 ) undergo electrocyclic ring opening to form diradical intermediates.

-

Radical recombination and cyclization yield tricyclic structures, bypassing traditional protecting-group strategies .

-

Final oxidation with Pd/C converts hydroquinones to bioactive quinones .

Oxidation Reactions

This compound’s quinone moiety is critical for its ROS-generating anticancer activity. Key oxidation steps include:

-

Hydroquinone Autoxidation : Hydroquinone 2 oxidizes spontaneously in air to quinone 11 , which further dehydrogenates to this compound under catalytic conditions .

-

Pd/C-Mediated Oxidation : Achieves complete dehydrogenation of intermediates in one pot, simplifying purification .

Comparison of Synthetic Routes

Earlier syntheses required 13–16 steps, but modern methods achieve this compound in 4–5 steps (Table 3):

Advantages of Modern Routes :

-

Avoid protecting groups, reducing step count.

-

Leverage radical chemistry for rapid complexity generation .

Reaction Optimization Challenges

Preparation Methods

Cyclization with Phosphorus Oxychloride

Treatment of 14 with POCl₃ in toluene at 110–115°C for 15 minutes induced cyclization to form imidazo[5,1-a]isoquinoline (12 ) in 76% yield. This step leveraged the electrophilic properties of POCl₃ to activate hydroxyl groups, facilitating intramolecular nucleophilic attack and ring closure.

Nitric Acid-Mediated Oxidation

Subsequent exposure of 12 to 60% HNO₃ at 10°C for 2 hours produced this compound (1 ) in 30% yield. The nitric acid served a dual role: oxidizing the imidazole ring and introducing a nitro group, which was later reduced during workup. Despite its brevity, this method suffered from moderate yields and harsh acidic conditions, limiting scalability.

Kelly’s Tandem Electrocyclic-Radical Cyclization Strategy

Kelly’s approach, reported in 2009, reduced the longest linear sequence to four steps, achieving a 14.1% overall yield. The synthesis centered on a tandem 4π electrocyclic ring opening, radical cyclization, and homolytic aromatic substitution (HAS) to construct the tricyclic core.

Squarate Ester Intermediate Formation

Diethyl squarate (3 ) underwent nucleophilic addition with n-butyllithium to generate a stabilized alkoxide, which was subsequently trifluoroacetylated to yield a reactive squarate ester (5 ). This intermediate’s electron-deficient character facilitated subsequent radical reactions.

Tandem Cyclization and Oxidation

Heating the squarate ester in acetonitrile at 130°C initiated a 4π electrocyclic ring opening, followed by radical cyclization to form the hydroquinone intermediate (8 ). Palladium-catalyzed oxidation under aerobic conditions finalized the aromatic system, yielding this compound (1 ) in 11.4% yield from the squarate ester. This method’s efficiency stemmed from its convergence and minimal purification requirements.

Knueppel and Martin’s Four-Step Total Synthesis

Knueppel and Martin optimized the synthetic route to five total steps (four linear steps), achieving a 14.1% overall yield through strategic use of squarate chemistry and transition-metal catalysis.

Regioselective Bromination and Biaryl Coupling

A regioselective bromination of a methoxy-substituted isoquinoline precursor enabled Suzuki-Miyaura coupling with a boronic ester, forming the biaryl backbone. This step exhibited exceptional regiocontrol (>95% by NMR), attributed to steric and electronic directing effects.

Intramolecular Cyclization

The coupled intermediate underwent acid-mediated cyclization to forge the imidazo[5,1-a]isoquinoline core. Trifluoroacetic acid (TFA) in dichloromethane at 0°C provided optimal conditions, minimizing side reactions and achieving 82% yield.

Final Oxidation and Purification

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene completed the aromatic system, affording this compound in 89% yield. Chromatographic purification on silica gel with ethyl acetate/hexane gradients delivered the final product in >98% purity.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the three primary synthetic routes:

Mechanistic Insights and Optimization Challenges

Regioselectivity in Bromination Reactions

Knueppel’s method achieved >95% regioselectivity during bromination by exploiting the electron-donating methoxy groups, which directed electrophilic attack to the less hindered position. Computational studies suggest that transition-state stabilization via π-stacking interactions further enhanced selectivity.

Q & A

Q. What are the key structural features of Cribrostatin 6 that contribute to its antimicrobial activity?

this compound’s core structure includes a quinone moiety, which is critical for its redox-mediated antimicrobial activity. Modifications to substituents, such as ethyl groups (e.g., in derivative compound 13), enhance potency. Researchers should prioritize structural elucidation via NMR and X-ray crystallography to confirm quinone integrity and substituent positioning, as these directly correlate with bioactivity .

Q. What synthetic methodologies are used to produce this compound and its analogs?

A two-step synthesis starting from a known precursor is commonly employed. The first step involves functionalization of the quinone core, followed by selective alkylation or acylation to introduce substituents. Researchers must validate synthetic intermediates using HPLC and mass spectrometry to ensure purity (>95%) before biological testing .

Q. How is the antimicrobial efficacy of this compound assessed in vitro?

Minimum Inhibitory Concentration (MIC) assays against standardized microbial strains (e.g., Candida albicans for antifungal activity) are used. MIC values for this compound range from 1.3–2.6 µg/mL, with comparative analysis against reference drugs (e.g., fluconazole) to establish relative potency. Ensure adherence to CLSI guidelines for reproducibility .

Advanced Research Questions

Q. What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound derivatives?

Systematic substitution at the quinone ring (e.g., halogenation, alkyl chain elongation) combined with in vitro bioactivity profiling is critical. For example, ethyl-substituted derivatives (compound 13) show enhanced antifungal activity, suggesting lipophilicity improves membrane penetration. Use multivariate regression analysis to correlate structural descriptors (e.g., logP, polar surface area) with MIC data .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Murine models of systemic fungal infections (e.g., disseminated candidiasis) are recommended. Key parameters include:

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., inoculum size, growth media). Conduct side-by-side comparative studies under standardized protocols. Include positive controls (e.g., amphotericin B) and validate results across independent labs. Meta-analysis of published MIC datasets can identify confounding variables .

Q. What strategies are effective for studying synergistic interactions between this compound and existing antifungals?

Use checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI) values. A FICI ≤0.5 indicates synergy. For time-dependent effects, employ time-kill curves to monitor microbial viability over 24–48 hours. Pair this compound with azoles (e.g., fluconazole) to target multiple fungal pathways .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?

- Purity: Reverse-phase HPLC (≥95% purity threshold).

- Structural confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY).

- Stability: Accelerated degradation studies under varied pH/temperature conditions, analyzed via LC-MS to identify degradation products .

Methodological Considerations

- Data Validation: Replicate experiments with at least three biological replicates. Use ANOVA for statistical significance (p < 0.05).

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including IACUC approval .

- Literature Integration: Cross-reference synthesis protocols and bioassay data with repositories like PubMed and Reaxys to ensure methodological alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.